

Crystal Structure Analysis of Glycyl-alanyl-valine: A Technical Guide

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Compound of Interest

Compound Name: Glycyl-alanyl-valine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the tripeptide **Glycyl-alanyl-valine** (GAV). The document outlines the key crystallographic data, details the experimental methodologies for structure determination, and presents a plausible signaling pathway for this class of oligopeptides. This guide is intended to serve as a comprehensive resource for researchers in structural biology, medicinal chemistry, and drug development.

Crystallographic Data Summary

The crystal structure of Glycyl-L-Ala-L-Val (GAV) has been determined by X-ray diffraction. The key quantitative data from the structure determination are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for Glycyl-alanyl-valine

Parameter	Value
Empirical Formula	C ₁₀ H ₁₉ N ₃ O ₄ ·3H ₂ O
Formula Weight	299.32
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	
a	8.052(2) Å
b	6.032(2) Å
c	15.779(7) Å
α	90°
β	98.520(1)°
γ	90°
Volume	757.8(4) Å ³
Z	2
Calculated Density (D _x)	1.312 g/cm ³
Data Collection	
Radiation	MoKα (λ = 0.71073 Å)
Reflections Collected	1589
Independent Reflections	1489
Refinement	
Refinement Method	Full-matrix least-squares on F ²
R-factor (R)	0.05
Number of Parameters	181

Data sourced from the crystal structure of Gly-L-Ala-L-Val.[1]

Table 2: Torsion Angles of the Glycyl-alanyl-valine Backbone

Angle	Value (°)
ψ_1 (Gly)	-150.7
ϕ_2 (Ala)	-68.7
ψ_2 (Ala)	-38.1
ω_1 (Gly-Ala)	-171.3(6)
ϕ_3 (Val)	-74.8
ψ_3 (Val)	-44.9
ω_2 (Ala-Val)	-172.0(6)

Torsion angles define the conformation of the peptide backbone.[\[1\]](#)

Experimental Protocols

The determination of the crystal structure of **Glycyl-alanyl-valine** involves several key experimental stages, from crystallization to data analysis. The following sections provide detailed methodologies for these critical processes.

Crystallization of Glycyl-alanyl-valine

The hanging drop vapor diffusion method is a common and effective technique for the crystallization of small peptides like **Glycyl-alanyl-valine**.

Materials:

- Purified **Glycyl-alanyl-valine** peptide (>98% purity)
- Crystallization screening kit (e.g., Hampton Research Crystal Screen™)
- 24-well crystallization plates
- Siliconized glass cover slips

- Micropipettes and tips
- Stereomicroscope

Protocol:

- Peptide Solution Preparation: Prepare a stock solution of **Glycyl-alanyl-valine** in ultrapure water at a concentration of 10-20 mg/mL.
- Plate Setup: Dispense 500 μ L of various crystallization screen solutions into the reservoirs of a 24-well crystallization plate.
- Hanging Drop Preparation:
 - Pipette 1 μ L of the **Glycyl-alanyl-valine** stock solution onto the center of a siliconized cover slip.
 - Pipette 1 μ L of the reservoir solution from one of the wells and mix it with the peptide drop on the cover slip.
- Sealing and Incubation:
 - Invert the cover slip and place it over the corresponding reservoir, ensuring an airtight seal is formed by the grease on the rim of the well.
 - Incubate the plate at a constant temperature, typically 4°C or 18°C.
- Crystal Monitoring: Regularly inspect the drops under a stereomicroscope for crystal growth over a period of days to weeks.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, X-ray diffraction data are collected to determine the arrangement of atoms within the crystal.

Protocol:

- Crystal Mounting:

- Carefully select a single, well-formed crystal from the crystallization drop using a cryo-loop.
- Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.
- Diffraction Setup:
 - Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer.
 - Align the crystal in the X-ray beam.
- Data Collection:
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset typically requires a rotation of at least 180°.
 - The diffraction intensities and their positions are recorded by a detector.

Structure Solution and Refinement

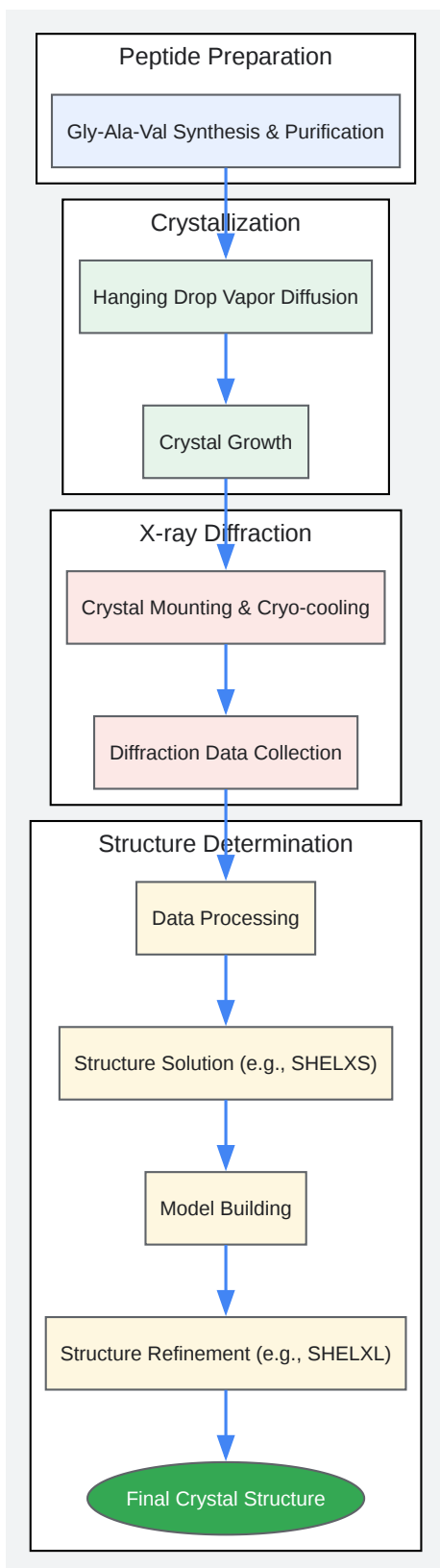
The collected diffraction data is processed to solve and refine the crystal structure.

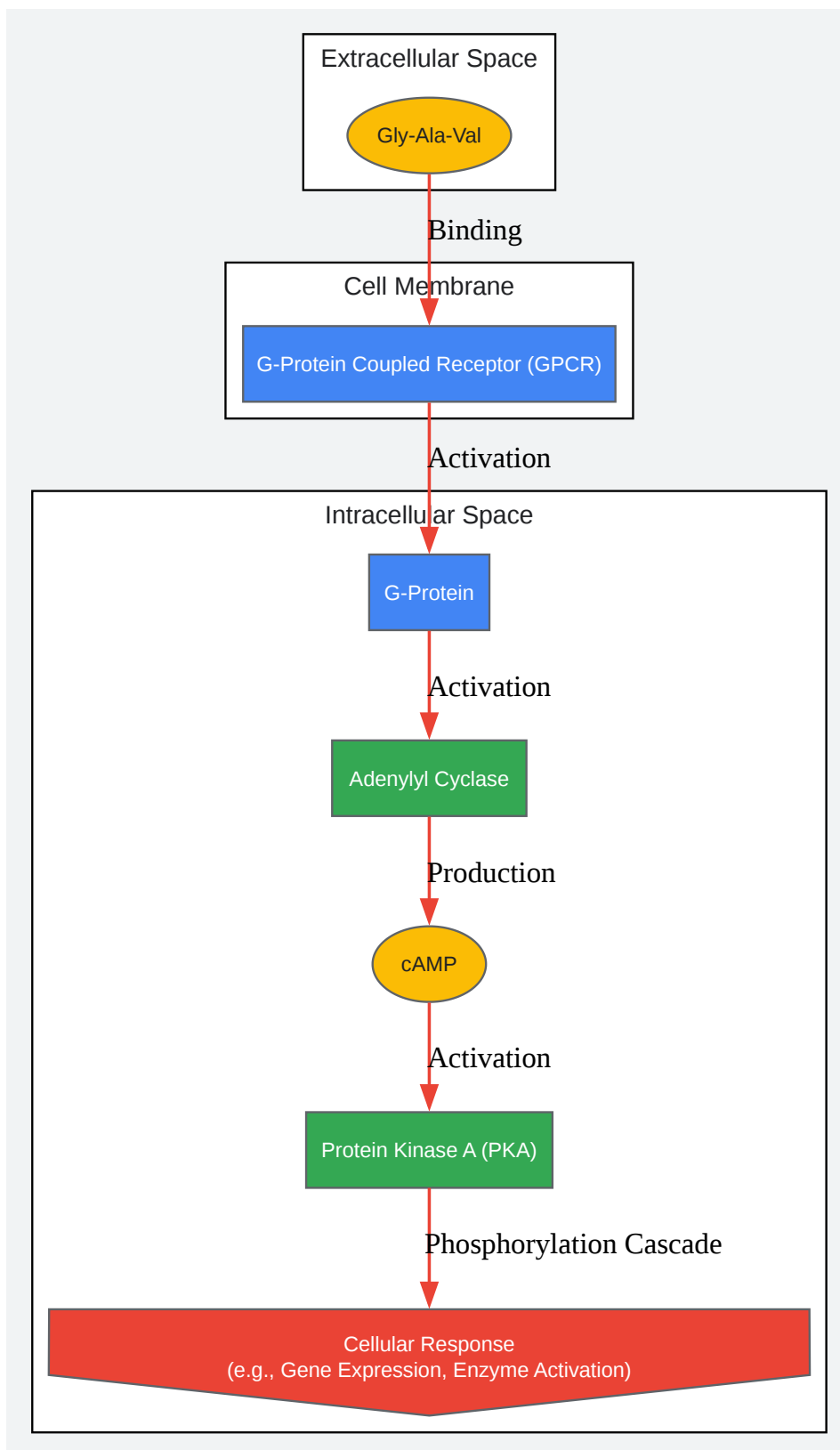
Protocol:

- Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and determine the unit cell parameters.
- Structure Solution: The initial phases of the structure factors are determined using direct methods, for which programs like SHELXS are commonly employed.^[1] This provides an initial electron density map.
- Model Building: An initial atomic model of the **Glycyl-alanyl-valine** molecule is built into the electron density map.
- Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using software such as SHELXL.^[2] This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and a plausible signaling pathway for tripeptides.





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- To cite this document: BenchChem. [Crystal Structure Analysis of Glycyl-alanyl-valine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053304#crystal-structure-analysis-of-glycyl-alanyl-valine]

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